3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid
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Overview
Description
3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid, also known by its IUPAC name 5-mesityl-3-methyl-5-oxopentanoic acid, is a compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a valeric acid backbone, which includes a ketone functional group.
Preparation Methods
The synthesis of 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid can be achieved through various synthetic routes. One common method involves the reaction of mesitylene with an appropriate acylating agent under Friedel-Crafts acylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and proceeds under anhydrous conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Medicine: Research may explore its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the mesityl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .
Comparison with Similar Compounds
3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid can be compared with similar compounds such as:
3-Methyl-5-oxo-5-phenylvaleric acid: Lacks the trimethyl substitution on the phenyl ring, resulting in different steric and electronic properties.
5-Mesityl-3-methyl-5-oxopentanoic acid: Another name for the same compound, highlighting the mesityl group.
3-Methyl-5-oxo-5-(2,4-dimethylphenyl)valeric acid: Similar structure but with one less methyl group on the phenyl ring, affecting its reactivity and physical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-11(3)15(12(4)6-9)13(16)7-10(2)8-14(17)18/h5-6,10H,7-8H2,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUODTUTUJVAFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(C)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645497 |
Source
|
Record name | 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854858-95-0 |
Source
|
Record name | 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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